(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride

Agrochemical SAR Insecticide design Pyrazole methanesulfonates

(1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride (CAS 1341976-88-2) is a sulfonyl chloride derivative of the pyrazole heterocycle, featuring a branched pentan-3-yl (1-ethylpropyl) substituent at the N1 position and a reactive methanesulfonyl chloride group at the C3 position. With a molecular formula of C9H15ClN2O2S and a molecular weight of 250.74 g/mol, this compound serves as an electrophilic building block for the synthesis of sulfonamides, sulfonates, and related derivatives in medicinal chemistry and agrochemical research.

Molecular Formula C9H15ClN2O2S
Molecular Weight 250.75 g/mol
Cat. No. B13624048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride
Molecular FormulaC9H15ClN2O2S
Molecular Weight250.75 g/mol
Structural Identifiers
SMILESCCC(CC)N1C=CC(=N1)CS(=O)(=O)Cl
InChIInChI=1S/C9H15ClN2O2S/c1-3-9(4-2)12-6-5-8(11-12)7-15(10,13)14/h5-6,9H,3-4,7H2,1-2H3
InChIKeyBWKCZIWPAVYHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride: A Branched N-Alkyl Pyrazole Sulfonyl Chloride Building Block for Agrochemical and Pharmaceutical Synthesis


(1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride (CAS 1341976-88-2) is a sulfonyl chloride derivative of the pyrazole heterocycle, featuring a branched pentan-3-yl (1-ethylpropyl) substituent at the N1 position and a reactive methanesulfonyl chloride group at the C3 position . With a molecular formula of C9H15ClN2O2S and a molecular weight of 250.74 g/mol, this compound serves as an electrophilic building block for the synthesis of sulfonamides, sulfonates, and related derivatives in medicinal chemistry and agrochemical research . The compound's distinguishing feature is the α-branched pentan-3-yl group, a structural motif that has been associated with enhanced bioactivity in pyrazole methanesulfonate insecticides and kinase inhibitor pharmacophores.

Electrophilic sulfonyl chloride for sulfonamide and sulfonate synthesis
Branched pentan-3-yl N-alkyl architecture for α-branched SAR exploration
Relevant to insecticide lead optimization and kinase inhibitor pharmacophore studies

Why Simple N-Alkyl Pyrazole Sulfonyl Chlorides Cannot Substitute (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride in Structure-Activity Driven Synthesis


Generic substitution of N-alkyl pyrazole sulfonyl chlorides without considering alkyl chain architecture is scientifically unsound. Structure-activity relationship (SAR) studies on pyrazole methanesulfonates have demonstrated that α-branching on the N1-alkyl group is critical for achieving high insecticidal activity; linear alkyl chains consistently underperform relative to branched congeners such as isopropyl and sec-butyl [1]. Furthermore, the pentan-3-yl pyrazole fragment has been validated in kinase inhibitor programs, where it contributes to potent TYK2/JAK2 inhibition (IC50 = 55 nM) and 100-fold selectivity over JAK1/JAK3 [2]. Subtle changes in alkyl chain length, branching, and steric bulk directly impact lipophilicity, target binding, and metabolic stability—making the pentan-3-yl configuration a non-interchangeable design element.

Attribute
Pentan-3-yl sulfonyl chloride
Simple N-alkyl analogs
Alkyl chain architecture
α-Branched (pentan-3-yl)
Linear chains (methyl, ethyl, n-propyl)
Insecticidal SAR relevance
α-Branched architecture associated with higher insecticidal activity in class SAR
Linear chains consistently associated with lower activity
Kinase selectivity context
Reported selectivity window for TYK2/JAK2 over JAK1/JAK3 for pentan-3-yl pyrazole fragment
Selectivity profile may differ; simple N-alkyl chains unlikely to confer same selectivity

Quantitative Differentiation Evidence for (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride Versus Closest Analogs


Evidence for α-Branched Alkyl Chains in Pyrazole Methanesulfonate Insecticides: A Class-Level Advantage for the Pentan-3-yl Substituent

In a seminal structure-activity study of pyrazole carboxamide methanesulfonates, Finkelstein and Strock (1997) reported that amides derived from amines bearing α-branching—specifically isopropyl and sec-butyl—exhibited the highest level of insecticidal activity, while linear alkyl chain derivatives were markedly less active [1]. The pentan-3-yl group (1-ethylpropyl) features α-branching analogous to these optimal substituents but extends the carbon count to five, offering increased lipophilic surface area. Although direct head-to-head data for the pentan-3-yl analog are not publicly available, the class-level SAR strongly predicts superior bioactivity relative to N-methyl, N-ethyl, and N-n-propyl pyrazole sulfonyl chloride derivatives. NOTE: This is class-level inference; a dedicated comparative study is required to confirm the magnitude of the pentan-3-yl advantage.

α-Branching SAR
Class-level inference
α-branched >> linear
Insecticidal activity rank inferred from class SAR; pentan-3-yl advantage predicted but not directly quantified.
Dedicated comparative bioassay required to confirm magnitude.
Agrochemical SAR Insecticide design Pyrazole methanesulfonates

Predicted Molecular Weight Differentiation: (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride vs. Isopropyl and sec-Butyl Analogs

The molecular weight of (1-(pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride (250.74 g/mol) is substantially higher than that of its closest commercially catalogued analogs: the isopropyl derivative (CAS 1342545-79-2, MW 222.69 g/mol) and the sec-butyl derivative (CAS 1342862-77-4, MW 236.72 g/mol) . This mass differential (+28.05 vs. isopropyl; +14.02 vs. sec-butyl) reflects the incremental addition of methylene units on the α-branched scaffold and correlates predictably with increased lipophilicity (estimated ΔclogP ≈ +0.5 per CH2), higher boiling point, and greater van der Waals surface area. Such physicochemical shifts can influence membrane permeability, metabolic stability, and target binding in downstream sulfonamide products.

Molecular Weight
Cross-study comparable
250.74 g/mol
+28.05 g/mol vs. isopropyl analog; +14.02 g/mol vs. sec-butyl analog. Confers distinct lipophilicity and steric profile.
Estimated ΔclogP ≈ +0.5 per CH2; may influence ADME.
Physicochemical properties Molecular weight Building block comparison

Validation of the Pentan-3-yl Pyrazole Fragment in Kinase Inhibitor Pharmacophores: Relevance for Sulfonyl Chloride-Derived Therapeutics

The pentan-3-yl pyrazole substructure is a key fragment in a potent, selective kinase inhibitor series disclosed in US Patents US10189845, US10730880, and US11028093. The compound BDBM325453, which incorporates the 1-(pentan-3-yl)-1H-pyrazol-4-yl motif, inhibits TYK2 and JAK2 with IC50 values of 55 nM each, while showing 100-fold selectivity over JAK1 and JAK3 (IC50 = 5,500 nM) [1][2]. This selectivity profile demonstrates that the pentan-3-yl group contributes to specific recognition within the kinase ATP-binding pocket. Although this data pertains to a fully elaborated inhibitor rather than the sulfonyl chloride building block itself, it establishes the pentan-3-yl pyrazole scaffold as a validated pharmacophoric element in kinase drug discovery, directly supporting the use of (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride as a privileged intermediate.

Kinase Inhibition
Supporting evidence
TYK2/JAK2 IC50 55 nM
100-fold selectivity over JAK1/JAK3 (IC50 5500 nM) reported for downstream compound containing pentan-3-yl pyrazole.
Data from elaborated inhibitor; validates fragment as selectivity-relevant pharmacophore.
Medicinal chemistry Kinase inhibition TYK2 JAK2

Purity Benchmark: 98% Assay for (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride vs. Industry Standard 95% for Sulfonyl Chloride Building Blocks

The commercially reported purity of (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride is 98% , exceeding the typical 95% purity specification commonly observed for research-grade pyrazole sulfonyl chlorides . This 3% absolute purity difference can significantly impact reaction stoichiometry and yield in sensitive amidation or esterification reactions, where excess electrophile or impurities can lead to side products. For sulfonyl chloride-mediated transformations, each percentage point of impurity can correspond to a proportional loss in effective yield and complicate purification.

Purity
Cross-study comparable
98%
Higher purity vs. typical 95% building blocks; impurity burden reduced by ~60%.
Improves stoichiometric control and yield in multi-step synthesis.
Chemical purity Quality control Synthetic reliability

Optimal Application Scenarios for (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride Based on Evidence


Agrochemical Lead Optimization: Synthesis of α-Branched Pyrazole Methanesulfonate Insecticides

Leverage the α-branched pentan-3-yl group to synthesize pyrazole carboxamide methanesulfonate candidates for insecticide screening. The class-level SAR evidence from Finkelstein & Strock (1997) identifies α-branching as a critical determinant of insecticidal potency, positioning this sulfonyl chloride as a direct precursor to high-activity leads [1]. React with α-branched amines to generate the methanesulfonamide linkage, then evaluate against coleopteran pests such as southern corn rootworm.

Kinase Inhibitor Medicinal Chemistry: TYK2/JAK2-Selective Inhibitor Synthesis

Use (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride to construct sulfonamide-linked kinase inhibitors targeting TYK2 and JAK2. The pentan-3-yl pyrazole fragment is a validated pharmacophore with demonstrated 55 nM potency and 100-fold selectivity over JAK1/JAK3, as evidenced by BindingDB and US Patent US10730880 [2][3]. The sulfonyl chloride serves as the key electrophile to install the sulfonamide bridge connecting the pyrazole core to pendant amine-containing fragments.

Physicochemical Property Tuning in Lead Optimization: Lipophilicity Modulation

Incorporate the pentan-3-yl pyrazole sulfonamide scaffold when structure-activity relationship studies indicate a need for increased lipophilicity and membrane permeability. With a molecular weight of 250.74 g/mol—significantly higher than isopropyl (222.69) and sec-butyl (236.72) analogs—the pentan-3-yl sulfonyl chloride delivers enhanced logP and van der Waals surface area without altering the core heterocycle, providing a rational strategy for ADME optimization .

High-Fidelity Parallel Synthesis and Library Production

Deploy the 98% purity building block in automated parallel synthesis workflows where precise stoichiometry is critical. The elevated purity relative to the 95% industry standard reduces the risk of side reactions and simplifies LCMS purification, making this compound suitable for high-throughput sulfonamide library construction . This is especially relevant when synthesizing compound collections for kinase or GPCR screening cascades.

Application
Selection Property
Validation Focus
Agrochemical lead optimization: α-branched pyrazole methanesulfonate synthesis
α-Branched N-alkyl architecture
Insecticidal activity SAR against coleopteran pests
Kinase inhibitor synthesis: TYK2/JAK2-selective inhibitor construction
Pentan-3-yl pyrazole pharmacophore
Kinase selectivity panel (TYK2/JAK2 vs. JAK1/JAK3)
Lipophilicity modulation in lead optimization
Elevated lipophilicity and steric profile
ADME property profiling
High-fidelity parallel synthesis and library production
Elevated purity specification
Stoichiometric precision and impurity control in automated workflows
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